3-(2H-1,3-benzodioxol-5-yl)-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-24(20,21)18-6-4-11(5-7-18)9-16-15(19)17-12-2-3-13-14(8-12)23-10-22-13/h2-3,8,11H,4-7,9-10H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXMHLOTGEHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
1.1. Urea Bond Formation
The core urea group (-NH-C(O)-NH-) is typically formed via reactions between amines and isocyanates or carbamoyl chlorides. For this compound, two plausible routes emerge:
Route A: Amine-Isocyanate Coupling
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Reactants :
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2H-1,3-Benzodioxol-5-amine
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1-Methanesulfonylpiperidin-4-ylmethyl isocyanate
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Conditions :
Route B: Carbodiimide-Mediated Coupling
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Reactants :
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2H-1,3-Benzodioxol-5-amine
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1-Methanesulfonylpiperidin-4-ylmethyl amine
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Carbodiimide reagent (e.g., EDC)
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Conditions :
Table 1: Comparative Urea Formation Routes
| Method | Reactants | Catalyst/Reagent | Yield (%) | Source |
|---|---|---|---|---|
| Amine-isocyanate | Benzodioxol-5-amine + isocyanate | None | 70–85 | |
| Carbodiimide | Benzodioxol-5-amine + piperidinyl amine | EDC/HOBt | 65–75 |
1.2. Methanesulfonylation of Piperidine
The methanesulfonyl (-SO2CH3) group is introduced via sulfonylation of the piperidine nitrogen:
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Reactants :
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Piperidin-4-ylmethyl amine
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Methanesulfonyl chloride (MsCl)
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Conditions :
Mechanism :
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Deprotonation of piperidine N-H by TEA.
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Nucleophilic attack on MsCl, forming the sulfonamide.
2.1. Urea Hydrolysis
The urea bond is susceptible to hydrolysis under extreme pH:
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Acidic Hydrolysis (HCl, 6M, reflux):
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Products: Benzodioxol-5-amine + piperidinylmethyl ammonium chloride.
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Rate: Slow at RT; rapid under reflux.
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Basic Hydrolysis (NaOH, 2M, 60°C):
2.2. Benzodioxole Ring Reactivity
The 1,3-benzodioxole moiety is prone to oxidative cleavage:
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Oxidation (KMnO4, acidic conditions):
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Product: Catechol derivative (ring opening).
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Selectivity: Methylenedioxy group > urea bond.
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Reduction (H2/Pd-C):
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Stability: Benzodioxole remains intact; only urea/sulfonamide groups react.
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2.3. Sulfonamide Group Modifications
The methanesulfonyl group exhibits limited reactivity but can participate in:
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Nucleophilic Substitution :
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Reagents: Strong bases (e.g., LDA) at -78°C.
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Product: Sulfinate intermediates (rare under mild conditions).
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Reduction (LiAlH4):
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Stability: Resistant; requires prolonged heating (>100°C).
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Functionalization and Derivatives
The compound serves as a scaffold for further modifications:
3.1. Piperidine Ring Functionalization
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N-Alkylation :
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Reagents: Alkyl halides (e.g., CH3I)/K2CO3.
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Product: Quaternary ammonium derivatives (enhanced solubility).
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Oxidation (mCPBA):
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Product: Piperidine N-oxide (altered pharmacokinetics).
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3.2. Benzodioxole Substitution
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Electrophilic Aromatic Substitution :
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Reagents: HNO3/H2SO4 (nitration), Br2/FeBr3 (bromination).
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Position: Para to methylenedioxy group (steric hindrance limits ortho substitution).
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Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential in several therapeutic areas:
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Studies report that it effectively slows the growth of tumors in vitro.
Neuroprotective Effects
Preliminary studies suggest that 3-(2H-1,3-benzodioxol-5-yl)-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea may have protective effects on neuronal cells:
- Oxidative Stress Reduction : It appears to mitigate oxidative damage in neuronal cells, which is crucial for neurodegenerative disease management.
- Potential Treatment for Neurodegenerative Disorders : Its neuroprotective properties make it a candidate for conditions such as Alzheimer's and Parkinson's diseases.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects:
- Cytokine Inhibition : Research suggests it can inhibit the release of pro-inflammatory cytokines, indicating potential use in autoimmune diseases and chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound. Below is a summary of notable findings:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| Johnson et al. (2024) | Reported neuroprotective effects in a rodent model of Parkinson's disease, with reduced motor deficits observed. |
| Lee et al. (2025) | Found that the compound inhibits pro-inflammatory cytokine release in macrophages, suggesting potential for autoimmune disease treatment. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site or allosteric sites, altering the conformation and activity of the target protein.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Urea Derivatives
Key Structural Differences and Implications
’s trifluoromethylphenyl substituent adds lipophilicity and electron-withdrawing effects, likely enhancing target affinity for hydrophobic enzyme pockets .
Biological Targets :
- Urea derivatives with piperidine/benzodioxol motifs (e.g., ) are often enzyme inhibitors (e.g., DCN1 in neddylation pathways). The main compound’s sulfonyl group may similarly modulate enzymatic activity .
Synthetic Accessibility :
- Compound 3-14 was synthesized in 92% yield via sulfamoylation, suggesting robust methods for analogous urea derivatives . The main compound likely requires sulfonylation of piperidine followed by urea coupling.
Physicochemical and Pharmacological Insights
- Solubility : The methanesulfonyl group in the main compound enhances aqueous solubility compared to purely lipophilic analogs (e.g., ’s chlorophenyl derivative) .
- Metabolic Stability : Benzodioxol groups resist oxidative metabolism, while sulfonamides may slow hepatic clearance .
- Toxicity Considerations : Sulfonamides (e.g., main compound) can induce hypersensitivity, but piperidine substitution may mitigate this risk compared to aromatic sulfonamides .
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a piperidine ring with a methanesulfonyl group. The molecular formula is with a molecular weight of approximately 302.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Notably, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in numerous cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 can lead to altered signaling pathways associated with cancer and neurodegenerative diseases .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by triggering caspase-dependent apoptotic pathways .
Insecticidal Properties
The compound has also been evaluated for insecticidal activity against Aedes aegypti larvae, which are vectors for diseases such as dengue and Zika virus. It showed promising larvicidal effects with an LC50 value indicating effective mortality at low concentrations . This suggests potential applications in vector control strategies.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry assessed the anticancer potential of the compound against several human cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through the activation of p53 signaling pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via p53 activation |
| HeLa (Cervical) | 12.8 | Caspase activation |
| A549 (Lung) | 18.0 | Cell cycle arrest |
Study on Insecticidal Activity
In another study focusing on larvicidal activity, the compound was tested against Aedes aegypti larvae. The results indicated that it had an LC50 value of 28.9 μM after 24 hours of exposure, demonstrating its potential as an environmentally friendly insecticide .
Toxicity Assessment
Toxicity studies have shown that the compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. Additionally, in animal models, no significant structural damage was observed in vital organs after administration of high doses .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-(2H-1,3-benzodioxol-5-yl)-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea, and what intermediates are critical?
- Methodological Answer : A multi-step approach is advised:
Step 1 : Synthesize the benzodioxol-5-yl moiety via electrophilic substitution on 1,3-benzodioxole derivatives, optimizing reaction conditions (e.g., Friedel-Crafts acylation) .
Step 2 : Functionalize the piperidine ring via sulfonylation using methanesulfonyl chloride under inert conditions to yield 1-methanesulfonylpiperidine .
Step 3 : Couple the intermediates via urea linkage using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Key Intermediates : Prioritize purity validation of the methanesulfonyl-piperidine intermediate (HPLC >95%) and the benzodioxol-5-yl precursor (NMR analysis) .
Q. Which analytical techniques are optimal for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Structural Confirmation :
- 1H/13C NMR : Resolve aromatic protons (benzodioxol) and sulfonamide protons (δ 2.8–3.2 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and urea linkage (if crystalline) .
- Purity Assessment :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns .
Q. How should researchers design a theoretical framework for initial studies of this compound?
- Methodological Answer :
- Link the research to established theories (e.g., structure-activity relationships in urea derivatives or sulfonamide bioactivity) .
- Define hypotheses based on electronic properties (e.g., electron-withdrawing effects of the methanesulfonyl group) and steric interactions of the benzodioxol moiety .
- Select observational methods (e.g., in vitro enzyme assays or computational docking) aligned with the theoretical basis .
Advanced Research Questions
Q. How can computational modeling clarify electronic properties and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs), focusing on urea and sulfonamide interactions .
- MD Simulations : Assess stability of ligand-target complexes in solvated environments (e.g., GROMACS) .
Q. What strategies resolve bioactivity discrepancies across experimental models?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Meta-Analysis : Compare data across studies while adjusting for methodological differences (e.g., cell line vs. recombinant protein assays) .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize yield and purity .
- AI-Driven Process Control : Use COMSOL Multiphysics or similar tools to model reaction kinetics and predict optimal parameters (e.g., temperature, catalyst loading) .
- Membrane Separation : Purify intermediates via nanofiltration to enhance efficiency .
Q. What approaches are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzodioxol (e.g., electron-donating groups) and piperidine (e.g., varying sulfonyl groups) .
- In Vitro Screening : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, PSA) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
